molecular formula C18H20Cl3N3O2 B15005834 Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate

Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate

Cat. No.: B15005834
M. Wt: 416.7 g/mol
InChI Key: BQLVBDJOHCZZGQ-UHFFFAOYSA-N
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Description

Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of chloro and diethylamino groups through substitution reactions. The esterification process is then carried out to introduce the ethyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the diethylamino group may interact with biological amines, while the chloro groups can participate in halogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chloro and diethylamino groups, such as:

  • 3,5,6-trichloro-2-pyridinecarboxylic acid
  • 4-(diethylamino)phenylpyridine
  • Ethyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

Uniqueness

Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and diethylamino groups, along with the ester functionality, makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C18H20Cl3N3O2

Molecular Weight

416.7 g/mol

IUPAC Name

ethyl 3,5,6-trichloro-4-[4-(diethylamino)anilino]pyridine-2-carboxylate

InChI

InChI=1S/C18H20Cl3N3O2/c1-4-24(5-2)12-9-7-11(8-10-12)22-15-13(19)16(18(25)26-6-3)23-17(21)14(15)20/h7-10H,4-6H2,1-3H3,(H,22,23)

InChI Key

BQLVBDJOHCZZGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C(C(=NC(=C2Cl)Cl)C(=O)OCC)Cl

Origin of Product

United States

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